tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate
CAS No.:
Cat. No.: VC16518690
Molecular Formula: C16H21F3N2O2
Molecular Weight: 330.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H21F3N2O2 |
|---|---|
| Molecular Weight | 330.34 g/mol |
| IUPAC Name | tert-butyl N-[4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate |
| Standard InChI | InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22) |
| Standard InChI Key | TZTDXEAWMSGECI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, tert-butyl N-[4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate, reflects its stereochemical complexity. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.34 g/mol |
| CAS Number | 1212404-61-9 |
| InChI Key | TZTDXEAWMSGECI-UHFFFAOYSA-N |
| SMILES | O=C(OC(C)(C)C)NC1CNCC1C2=CC=C(C(F)(F)F)C=C2 |
The trifluoromethyl (-CF) group at the para position of the phenyl ring enhances lipophilicity and metabolic stability, while the Boc group protects the amine functionality during synthetic workflows .
Physicochemical Properties
Critical physicochemical parameters include:
-
LogP: 2.94, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
-
Polar Surface Area: 50 Ų, suggesting favorable solubility in polar solvents .
-
Rotatable Bonds: 5, contributing to conformational flexibility .
-
Hydrogen Bond Donors/Acceptors: 2 donors and 2 acceptors, enabling interactions with biological targets .
These properties align with its applications in central nervous system (CNS) drug development, where balanced hydrophobicity and hydrogen-bonding capacity are essential.
Synthesis and Characterization
Synthetic Routes
While explicit protocols are proprietary, general strategies involve:
-
Pyrrolidine Core Formation: Cyclization of γ-amino alcohols or reductive amination of diketones to construct the pyrrolidine ring.
-
Trifluoromethylphenyl Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to introduce the -CF group.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate to shield the amine group, facilitating subsequent functionalization.
The trans isomer (CAS: 1260616-57-6) is often isolated via chiral chromatography or asymmetric catalysis, as stereochemistry influences biological activity.
Analytical Characterization
Advanced techniques validate purity and structure:
-
NMR Spectroscopy: and NMR confirm regiochemistry and Boc-group integrity.
-
Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (330.34 Da) .
-
X-ray Crystallography: Resolves stereochemical configuration, critical for enantioselective synthesis.
Pharmaceutical Applications
Neurological Drug Development
The compound’s ability to cross the blood-brain barrier makes it a key intermediate in CNS therapeutics:
-
Dopamine Receptor Modulators: Derivatives show affinity for D/D receptors, potential in treating Parkinson’s disease.
-
Serotonin Reuptake Inhibitors: Structural analogs are explored for antidepressant activity.
Enzyme Inhibition Studies
In biochemical research, it inhibits:
-
Monoamine Oxidase (MAO): IC values < 1 μM in preliminary assays, suggesting antidepressive potential.
-
Cytochrome P450 Enzymes: Modulates drug metabolism pathways, aiding pharmacokinetic studies.
Agricultural Chemistry
Pesticide Stabilization
The Boc-protected amine enhances agrochemical stability:
-
Herbicide Formulations: Improves half-life of glyphosate analogs under field conditions.
-
Systemic Absorption: The -CF group increases xylem mobility, enhancing pesticide delivery.
Material Science Innovations
Fluorinated Polymers
Incorporation into polymers confers:
-
Thermal Stability: Degradation temperatures exceed 300°C, suitable for high-performance plastics.
-
Chemical Resistance: Inertness to acids/bases enables use in corrosive environments.
Future Research Directions
Therapeutic Optimization
-
Pharmacokinetics: Studies on bioavailability and half-life in preclinical models.
-
Targeted Drug Delivery: Conjugation with nanoparticles for site-specific action.
Sustainable Synthesis
-
Catalytic Asymmetric Routes: Developing earth-abundant metal catalysts to reduce costs.
-
Green Solvents: Replacing dichloromethane with cyclopentyl methyl ether (CPME) in Boc protection.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume